molecular formula C20H32N2O6 B13032411 Tert-butyl 2-but-3-ynyl-2,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid CAS No. 1702300-80-8

Tert-butyl 2-but-3-ynyl-2,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid

Cat. No.: B13032411
CAS No.: 1702300-80-8
M. Wt: 396.5 g/mol
InChI Key: VKZRADOPOLJDHO-UHFFFAOYSA-N
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Description

Tert-butyl 2-but-3-ynyl-2,9-diazaspiro[5.5]undecane-9-carboxylate; oxalic acid is a complex organic compound with the molecular formula C20H32N2O6. This compound is notable for its unique spiro structure, which includes a diazaspiro undecane core. The presence of both tert-butyl and but-3-ynyl groups adds to its chemical diversity and potential reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-but-3-ynyl-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with specific reagents under controlled conditions. For instance, under an argon atmosphere, wet palladium on carbon (Pd/C) is added to the compound in a tetrahydrofuran (THF) solution. The reaction is then stirred at 40°C for 40 hours under 45 psi of hydrogen .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes with optimization for scale, yield, and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-but-3-ynyl-2,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-but-3-ynyl-2,9-diazaspiro[5.5]undecane-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-but-3-ynyl-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-but-3-ynyl-2,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to the presence of both tert-butyl and but-3-ynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

1702300-80-8

Molecular Formula

C20H32N2O6

Molecular Weight

396.5 g/mol

IUPAC Name

tert-butyl 2-but-3-ynyl-2,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid

InChI

InChI=1S/C18H30N2O2.C2H2O4/c1-5-6-11-19-12-7-8-18(15-19)9-13-20(14-10-18)16(21)22-17(2,3)4;3-1(4)2(5)6/h1H,6-15H2,2-4H3;(H,3,4)(H,5,6)

InChI Key

VKZRADOPOLJDHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCN(C2)CCC#C)CC1.C(=O)(C(=O)O)O

Origin of Product

United States

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